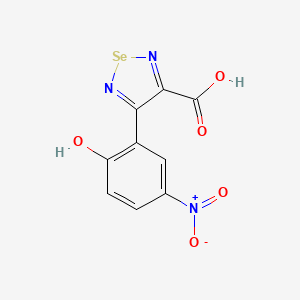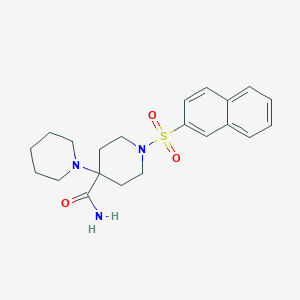
4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid is a complex organic compound that features a selenadiazole ring, a nitrophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a hydroxyphenyl compound to introduce the nitro group. This is followed by the formation of the selenadiazole ring through a cyclization reaction involving selenium reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides (R-X) in the presence of a base can be used for substitution reactions
Major Products
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of ether or ester derivatives
Scientific Research Applications
4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The selenadiazole ring may also play a role in modulating biological pathways by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Shares the nitrophenyl group but lacks the selenadiazole ring.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Contains a similar carboxylic acid group but has a benzotriazole ring instead of a selenadiazole ring
Uniqueness
4-(2-Hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid is unique due to the presence of the selenadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5N3O5Se |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
4-(2-hydroxy-5-nitrophenyl)-1,2,5-selenadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5Se/c13-6-2-1-4(12(16)17)3-5(6)7-8(9(14)15)11-18-10-7/h1-3,13H,(H,14,15) |
InChI Key |
LBGMWWHOBUTGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=N[Se]N=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11495097.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495100.png)
![3-(5-Bromofuran-2-yl)-5-[(3,4-diethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B11495106.png)

![7-(4-methylpiperazin-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11495117.png)
![2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11495122.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11495131.png)
![9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11495132.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11495148.png)
![4-bromo-3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11495160.png)

![2-{2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-methyl-1,3-benzoxazol-7-yl}-2H-benzotriazole](/img/structure/B11495183.png)
![2-[(5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11495188.png)
